Alfadolone acetato

Descripción general

Descripción

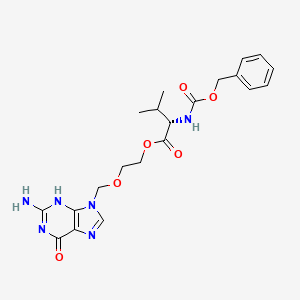

El acetato de alfadolona es un esteroide neuroactivo y un anestésico general. El acetato de alfadolona es conocido por su capacidad para inducir anestesia y se ha utilizado en diversas aplicaciones médicas y veterinarias .

Aplicaciones Científicas De Investigación

El acetato de alfadolona tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar el comportamiento de los esteroides neuroactivos. En biología y medicina, se utiliza para investigar los mecanismos de la anestesia y sus efectos en el sistema nervioso central . Además, el acetato de alfadolona se utiliza en el desarrollo de nuevos fármacos anestésicos y en el estudio del metabolismo de los esteroides .

Mecanismo De Acción

El mecanismo de acción del acetato de alfadolona implica su interacción con los receptores del ácido gamma-aminobutírico A (GABAA). Actúa como un modulador alostérico positivo de estos receptores, mejorando los efectos inhibitorios del ácido gamma-aminobutírico (GABA) en el sistema nervioso central . A altas concentraciones, el acetato de alfadolona también puede actuar como un agonista directo del receptor GABAA . Esta interacción conduce a la inducción de la anestesia al suprimir la actividad neuronal.

Análisis Bioquímico

Biochemical Properties

Alfadolone acetate is known to interact with various enzymes and proteins in the body. It has been reported to block the oestrogen-stimulated luteinizing hormone (LH) surge and impair pulsatile secretion in female rats when combined with alphaxalonet . This suggests that Alfadolone acetate may interact with enzymes and proteins involved in the regulation of hormone secretion.

Cellular Effects

Alfadolone acetate has been shown to have significant effects on various types of cells. For instance, it has been reported to decrease serum concentrations of LH in castrated rats . This suggests that Alfadolone acetate may influence cell function by impacting hormone levels and potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Alfadolone acetate can block the oestrogen-stimulated LH surge and impair pulsatile secretion in female rats

Dosage Effects in Animal Models

In animal models, the effects of Alfadolone acetate have been shown to vary with different dosages. For example, in castrated rats, a single dosage of 14 mL/kg of Alfadolone acetate was reported to decrease serum concentrations of LH

Metabolic Pathways

As a steroid anaesthetic, it is likely that it interacts with enzymes or cofactors involved in steroid metabolism .

Métodos De Preparación

La preparación del acetato de alfadolona implica varias rutas sintéticas y condiciones de reacción. Uno de los métodos incluye el uso de agentes anestésicos esteroides neuroactivos, que se preparan mediante métodos de producción a gran escala y de Buenas Prácticas de Manufactura (GMP) . Estos métodos aseguran la producción de acetato de alfadolona de alta pureza adecuado para uso médico .

Análisis De Reacciones Químicas

El acetato de alfadolona sufre diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del acetato de alfadolona puede conducir a la formación de derivados hidroxilados .

Comparación Con Compuestos Similares

El acetato de alfadolona es similar a otros esteroides neuroactivos como la alfaxalona, ganaxalona, hidroxidiona, minaxalona, pregnanolona y renanolona . El acetato de alfadolona es único en su combinación con alfaxalona en la mezcla anestésica Althesin, que mejora su solubilidad y eficacia . Esta combinación hace que el acetato de alfadolona sea particularmente efectivo como agente anestésico.

Propiedades

Número CAS |

23930-37-2 |

|---|---|

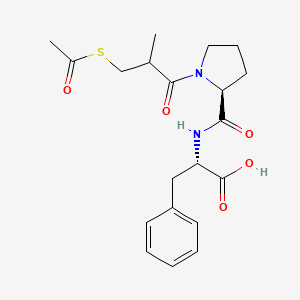

Fórmula molecular |

C23H34O5 |

Peso molecular |

390.5 g/mol |

Nombre IUPAC |

[2-[(10S,13S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14-18,21,25H,4-12H2,1-3H3/t14?,15?,16?,17?,18?,21?,22-,23-/m0/s1 |

Clave InChI |

QRJOQYLXZPQQMX-RYNCDHDXSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |

SMILES isomérico |

CC(=O)OCC(=O)C1CCC2[C@@]1(CC(=O)C3C2CCC4[C@@]3(CCC(C4)O)C)C |

SMILES canónico |

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |

Apariencia |

Solid powder |

melting_point |

176.0 °C |

Key on ui other cas no. |

23930-37-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

21-acetoxy-3-alpha-hydroxy-5-alpha-pregnane-11,20-dione alfadolone alphadolone alphadolone acetate alphadolone, (3alpha,5beta)-isomer alphadolone, (3beta,5alpha)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B1666775.png)